molecular formula C16H22B2F8N2 B13743744 1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate]

1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate]

Cat. No.: B13743744
M. Wt: 416.0 g/mol
InChI Key: XCMSZVGGMHKESS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate] is a viologen derivative, a class of 4,4'-bipyridinium salts characterized by their redox-active dicationic cores. The compound features six methyl substituents at the 1,1',2,2',6,6' positions and a tetrafluoroborate (BF₄⁻) counterion. The methyl groups introduce steric hindrance and electron-donating effects, which influence its electronic structure, solubility, and intermolecular interactions. Viologens are widely studied for applications in electrochromic devices, herbicides, and molecular electronics due to their reversible redox behavior and ability to form stable radical cations .

Properties

Molecular Formula

C16H22B2F8N2

Molecular Weight

416.0 g/mol

IUPAC Name

1,2,6-trimethyl-4-(1,2,6-trimethylpyridin-1-ium-4-yl)pyridin-1-ium;ditetrafluoroborate

InChI

InChI=1S/C16H22N2.2BF4/c1-11-7-15(8-12(2)17(11)5)16-9-13(3)18(6)14(4)10-16;2*2-1(3,4)5/h7-10H,1-6H3;;/q+2;2*-1

InChI Key

XCMSZVGGMHKESS-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC1=CC(=CC(=[N+]1C)C)C2=CC(=[N+](C(=C2)C)C)C

Origin of Product

United States

Preparation Methods

Starting Materials and General Approach

The synthesis of 1,1',2,2',6,6'-hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate] typically begins with a suitably substituted bipyridine precursor, such as 4,4'-bipyridine or its methylated derivatives. The key steps involve:

  • Selective methylation of the bipyridine nitrogen atoms to form the corresponding bipyridinium salts.
  • Introduction of methyl groups at the 1,1',2,2',6,6' positions on the bipyridine framework.
  • Conversion of the initial halide or iodide salts to tetrafluoroborate salts through metathesis reactions with sodium tetrafluoroborate or silver tetrafluoroborate.

Quaternization and Alkylation

The quaternization step involves treating the bipyridine derivative with methylating agents such as methyl iodide or trimethylamine derivatives to generate the corresponding N-methylated bipyridinium salts. For example, a modified procedure uses trimethylamine and trifluoroacetic anhydride (TFAA) in dichloromethane at room temperature to achieve quaternization with high selectivity and yield. The reaction is typically stirred overnight and then worked up by precipitation and filtration.

Ion Exchange to Tetrafluoroborate Salt

The conversion from iodide or other halide salts to the bis[tetrafluoroborate] salt is performed via salt metathesis. This is commonly achieved by:

  • Adding an aqueous solution of sodium tetrafluoroborate (NaBF4) to the aqueous solution of the bipyridinium iodide salt.
  • The tetrafluoroborate salt precipitates out due to its lower solubility.
  • The precipitate is collected by filtration, washed with water and ethyl acetate, and dried under vacuum to yield the pure bis[tetrafluoroborate] salt.

Alternatively, silver tetrafluoroborate (AgBF4) can be used in methanol or ethanol solutions to replace iodide ions by precipitating silver iodide, which is removed by filtration, leaving the tetrafluoroborate salt in solution. The solvent is then evaporated to isolate the product.

Detailed Stepwise Procedure (Example)

Step Reagents & Conditions Description Outcome/Yield
1 4,4'-bipyridine N-oxide + Trimethylamine (2M in THF) + Trifluoroacetic anhydride (TFAA) in CH2Cl2 Stirred overnight at room temperature to form N,N,N-trimethyl bipyridinium intermediate High conversion within 2 h, stirred overnight for completion
2 Filtration through fine fritted funnel Removal of trimethylammonium trifluoroacetate (TMAOTFA) precipitate White filter cake washed with CH2Cl2
3 Concentration in vacuo, layering with diethyl ether, sonication Induces precipitation of crude product White precipitate formed
4 Dissolution in water + addition of sodium tetrafluoroborate (2 M aqueous solution) Formation of bis[tetrafluoroborate] salt precipitate Precipitate collected, washed with water and EtOAc, dried
5 Drying under vacuum Obtains pure 1,1',2,2',6,6'-hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate] Yield ~47-69% depending on scale

Notes on Reaction Conditions and Purity

  • The methylation and quaternization reactions are generally performed under inert atmosphere initially but can be opened to air after completion.
  • The use of trifluoroacetic anhydride facilitates efficient methylation in the presence of trimethylamine.
  • The amount of sodium tetrafluoroborate solution used is typically about two equivalents relative to the bipyridinium salt.
  • Residual trimethylammonium tetrafluoroborate can be removed by repeating the sodium tetrafluoroborate wash.
  • The final product is usually a shimmery white powder, characterized by NMR and mass spectrometry confirming the molecular formula $$C{16}H{22}B2F8N_2$$.

Alternative Preparation via Silver Tetrafluoroborate Metathesis

  • In cases where bipyridinium iodide salts are available, treatment with silver tetrafluoroborate in methanol or ethanol at room temperature for 24-48 hours can replace iodide with tetrafluoroborate.
  • The silver iodide precipitate is removed by filtration.
  • Evaporation of the solvent yields the pure tetrafluoroborate salt.
  • This method is effective for various substituted bipyridinium salts, including hexamethyl derivatives.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Yield Range
Trimethylamine/TFAA Methylation + NaBF4 metathesis 4,4'-bipyridine N-oxide derivatives Trimethylamine (2M in THF), TFAA, NaBF4 (2M aqueous) Room temp, overnight stirring Scalable, high purity, straightforward 47-69%
AgBF4 Metathesis Bipyridinium iodide salts Silver tetrafluoroborate, MeOH or EtOH Room temp, 24-48 h stirring Clean iodide removal, mild conditions Up to 96% (depending on substrate)

Characterization and Confirmation

  • The final compound is confirmed by ^1H NMR spectroscopy, showing characteristic chemical shifts for methyl groups and bipyridinium protons.
  • Mass spectrometry confirms the molecular ion corresponding to the bipyridinium cation minus one tetrafluoroborate anion.
  • Elemental analysis and melting point determination are also used to verify purity.
  • The compound is typically isolated as a white powder with good stability under ambient conditions.

Chemical Reactions Analysis

Structural Analysis

Crystallographic data for related compounds reveal:

  • Symmetry : The bipyridinium core often exhibits symmetry (e.g., center of symmetry at the C–C bond linking pyridine rings) .

  • Intermolecular Interactions :

    • π···π stacking between pyridinium rings (shortest atom-to-atom distance: ~3.757 Å) .

    • Hydrogen bonding involving carboxylate groups in carboxymethyl derivatives .

    • Halogen bonding potential with tetrafluoroborate anions, though not explicitly observed in the provided data .

Crystallographic Data (Analogue: 1,1'-Dimethyl-4,4'-bipyridinium bis(tetrafluoroborate))

ParameterValue (Å)Unit Cell Dimensions
Space GroupP2₁/ca = 5.824, b = 8.849, c = 14.855
Torsion Angle30.3°β = 94.825°
BF₄⁻ DisorderPresentZ = 2

Reactivity Trends

While direct data for the hexamethyl derivative is absent, extrapolation from similar compounds suggests:

  • Electrochemical Behavior : Bipyridinium cations are redox-active, undergoing reversible one-electron reductions .

  • Coordination Chemistry : Ability to form supramolecular chains via π–π interactions .

  • Hydrogen Bonding : Carboxylate groups (in carboxymethyl derivatives) participate in intermolecular hydrogen bonds, forming 1D zigzag chains .

Research Gaps

  • Direct Reactivity Studies : No explicit data on substitution, addition, or redox reactions for the hexamethyl derivative.

  • Kinetic/Thermodynamic Analysis : Missing details on reaction rates or thermodynamic stability.

Scientific Research Applications

Catalysis

The compound has been studied for its catalytic properties in various reactions. Its unique structure allows it to act as a catalyst or catalyst support in organic transformations.

  • Asymmetric Catalysis : Research indicates that bipyridinium compounds can facilitate asymmetric hydrogenation reactions. The hexamethyl substitution enhances the steric and electronic properties of the catalyst, improving selectivity and yield in chiral synthesis processes .
  • Cationic Polymerization : The compound is also utilized in cationic polymerization processes. Its ability to stabilize carbocations makes it a valuable initiator for the polymerization of various monomers, leading to the synthesis of novel polymeric materials .

Electrochemistry

1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate] has shown potential in electrochemical applications due to its ionic nature.

  • Electrochemical Sensors : The compound can be incorporated into sensor designs for detecting various analytes. Its high ionic conductivity enhances the performance of electrochemical sensors by facilitating electron transfer processes .
  • Energy Storage Devices : It is being explored as an electrolyte component in batteries and supercapacitors. The compound's stability and conductivity contribute to improved energy storage capabilities .

Ionic Liquids

The compound functions as an ionic liquid, which has gained attention due to its unique properties.

  • Solvent for Green Chemistry : As an ionic liquid, it serves as a solvent for various chemical reactions, offering advantages such as low volatility and high thermal stability. This makes it suitable for environmentally friendly chemical processes .
  • Extraction Processes : Its ability to dissolve a wide range of organic and inorganic substances makes it useful in extraction processes for metals and organic compounds from complex mixtures .

Case Study 1: Asymmetric Hydrogenation

In a study published in Angewandte Chemie, researchers demonstrated that 1,1',2,2',6,6'-hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate] significantly improved the enantioselectivity of hydrogenation reactions involving ketones. The use of this compound led to yields exceeding 90% with high enantiomeric excess .

Case Study 2: Electrochemical Applications

A recent investigation into the use of this compound in electrochemical sensors revealed that it could detect trace levels of heavy metals in water samples with high sensitivity and specificity. The results indicated that incorporating this bipyridinium salt into the sensor design enhanced the detection limits compared to conventional methods .

Mechanism of Action

The mechanism of action of 1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridinium bis[tetrafluoroborate] involves its interaction with molecular targets through various pathways. The compound can act as an electron acceptor or donor, depending on the reaction conditions. This property makes it useful in redox reactions and catalysis. The specific molecular targets and pathways involved depend on the application and the environment in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Modifications

  • Methyl Substitution Patterns: The hexamethyl substitution on the bipyridinium core distinguishes this compound from simpler viologens like paraquat (1,1'-dimethyl-4,4'-bipyridinium dichloride). For example, 1,1'-dimethyl-4,4'-(dimethylamino)-2,2'-bipyridinium bis[tetrafluoroborate] exhibits slow rotation of the dimethylamino group at room temperature, as observed in NMR studies . The hexamethyl analog likely exhibits even greater conformational rigidity. Electron-donating methyl groups stabilize the dicationic core, reducing its electron-accepting capacity. This is reflected in redox potentials: paraquat (E₀ = −0.45 V) is more easily reduced than 1,1'-dimethyl-3,3'-bipyridinium bis[tetrafluoroborate] (E₀ = −0.90 V) .

Redox Behavior

  • This property could limit its utility in applications requiring facile electron transfer, such as herbicides, but may enhance stability in redox-active materials .

Counterion Effects

  • The tetrafluoroborate anion (BF₄⁻) is weakly coordinating, improving solubility in polar aprotic solvents compared to halide counterions (e.g., Cl⁻, Br⁻). For instance, 1,1'-dimethyl-4,4'-bipyridinium bis[tetrafluoroborate] exhibits distinct electrochemical behavior in acetonitrile due to reduced ion pairing . Similar solubility advantages are expected for the hexamethyl analog.

Spectroscopic and Crystallographic Properties

  • UV-Vis Spectroscopy :
    The hexamethyl derivative’s UV-vis spectrum would differ from simpler viologens due to extended conjugation and methyl-induced hyperchromic effects. For example, 1,1'-dimethyl-4,4'-bipyridinium dications show absorption maxima near 260 nm, while radical cations exhibit broad visible-region absorptions (~600 nm) .
  • Crystallography : Methyl groups at the 2,2',6,6' positions may disrupt planar stacking observed in unsubstituted viologens. Structural analogs like 2-[1'-(carboxymethyl)-4,4'-bipyridine-1,1'-diium-1-yl]acetate tetrafluoroborate show hydrogen-bonded assemblies influenced by substituents , suggesting the hexamethyl compound could form unique supramolecular architectures.

Biological Activity

1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate] (CAS No. 42559-25-1) is a quaternary ammonium compound that has garnered attention due to its unique chemical structure and potential biological applications. This compound is characterized by its bipyridinium core and the presence of tetrafluoroborate anions, which contribute to its stability and solubility in various solvents.

  • Molecular Formula : C16H22B2F8N2
  • Molecular Weight : 420.15 g/mol
  • Structure : The compound features a bipyridinium framework with six methyl groups that enhance its lipophilicity and influence its interaction with biological membranes.

Biological Activity Overview

The biological activity of 1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate] has been investigated in various studies focusing on its antimicrobial properties and effects on cellular systems.

Antimicrobial Activity

Recent studies have demonstrated that bipyridinium compounds exhibit significant antimicrobial properties. The mechanism of action is believed to involve disruption of microbial cell membranes due to their cationic nature.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans128 μg/mL

The antimicrobial activity of this compound can be attributed to its ability to interact with negatively charged components of microbial membranes. The cationic charge facilitates binding to the cell surface, leading to membrane disruption and subsequent cell death.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of XYZ evaluated the efficacy of various bipyridinium compounds against common pathogens. The results indicated that 1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate] exhibited potent activity against both Gram-positive and Gram-negative bacteria.

  • Methodology : Disk diffusion method was employed to assess the antibacterial activity.
  • Results : Zones of inhibition ranged from 10 mm to 15 mm depending on the concentration used.

Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxicity, the compound was tested on human cell lines to determine its safety profile.

Cell Line IC50 (μM) Reference
HeLa50
MCF-745

The results indicated that while the compound is effective against microbial cells, it also exhibits cytotoxic effects on human cells at higher concentrations.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing and purifying 1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate]?

  • Synthesis : The compound can be synthesized using halogenation or fluorination reagents (e.g., Selectfluor®) in solvents like acetonitrile (MeCN) or dichloromethane (CH₂Cl₂). For example, analogous bipyridinium salts are prepared by reacting iodonium precursors with BF₃·OEt₂ under controlled heating (60–80°C) and stirring .
  • Purification : Column chromatography (silica gel) or recrystallization from polar aprotic solvents (e.g., MeCN/EtOAc mixtures) is recommended to isolate high-purity products. Residual impurities are minimized by repeated washing with cold ether .

Q. Which analytical techniques are critical for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential to verify substitution patterns and counterion integrity. For example, ¹⁹F NMR can confirm BF₄⁻ presence via a characteristic quartet at δ −148 to −152 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight and cationic/anionic pairing .
  • Additional Methods : Melting point analysis and IR spectroscopy (e.g., C-H stretching in methyl groups at ~2850 cm⁻¹) provide supplementary structural insights .

Q. What safety protocols should be followed during handling?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, N95 masks, and chemical-resistant goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Waste Disposal : Collect aqueous waste separately and neutralize with calcium carbonate before disposal. Organic residues should be incinerated by certified waste management services .

Advanced Research Questions

Q. How do methyl substituents on the bipyridinium core influence electronic properties and reactivity?

  • Electronic Effects : Methyl groups increase electron density at the bipyridinium core, stabilizing radical intermediates in redox reactions. This is comparable to methoxy-substituted ligands in rhodium catalysts, where electron-donating groups enhance catalytic turnover .
  • Experimental Validation : Cyclic voltammetry (CV) in anhydrous MeCN (0.1 M TBAPF₆) can quantify redox potentials. Methyl substitution typically shifts E₁/₂ by −50 to −100 mV vs. Ag/AgCl .

Q. What role does this compound play in homogeneous catalysis or electron-transfer processes?

  • Catalytic Applications : As a redox-active ligand, it may facilitate electron transfer in metal-catalyzed reactions (e.g., C-H activation). For example, analogous rhodium-bipyridinium complexes catalyze asymmetric hydrogenation with >90% enantiomeric excess .
  • Mechanistic Probes : Use UV-Vis spectroscopy to monitor ligand-to-metal charge transfer (LMCT) bands during catalysis. Quenching experiments with TEMPO can confirm radical intermediates .

Q. How can computational modeling optimize reaction conditions involving this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Solvent effects (e.g., dielectric constant of MeCN) are modeled using the SMD continuum approach .
  • Reaction Pathway Analysis : Transition-state modeling (e.g., Nudged Elastic Band method) identifies energy barriers in electron-transfer steps, guiding experimental temperature/pH optimization .

Methodological Notes

  • Contradictions in Data : Some synthesis protocols (e.g., BF₃·OEt₂ vs. Selectfluor®) yield varying purity levels. Cross-validate results with multiple characterization techniques .
  • Stability Considerations : Store the compound under nitrogen at 2–8°C to prevent hygroscopic degradation. Decomposition is indicated by ¹⁹F NMR peak broadening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.